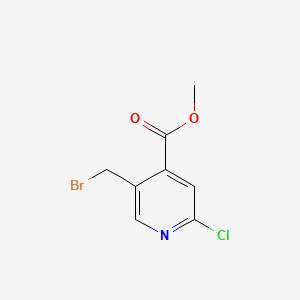

Methyl 5-(bromomethyl)-2-chloroisonicotinate

Description

Properties

IUPAC Name |

methyl 5-(bromomethyl)-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)6-2-7(10)11-4-5(6)3-9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTSRUZSJHNADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260671-90-6 | |

| Record name | METHYL 5-(BROMOMETHYL)-2-CHLOROISONICOTINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Starting Material : Methyl 2-chloroisonicotinate (1 equiv).

-

Brominating Agent : NBS (1.1–1.2 equiv).

-

Radical Initiator : Azobisisobutyronitrile (AIBN, 0.1–0.2 equiv).

-

Solvent : Carbon tetrachloride (CCl₄) or acetonitrile.

-

Temperature : Reflux (76–80°C for CCl₄; 82°C for acetonitrile).

Procedure

Yield and Purity

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors enhance efficiency and safety:

Key Modifications

Advantages

-

Scalability : Batch sizes >50 kg with consistent yield (85–90%).

-

Safety : Minimized handling of hazardous reagents.

Alternative Bromination Strategies

Benzoyl Peroxide-Initiated Bromination

Photochemical Bromination

-

Light Source : UV-A (365 nm).

-

Solvent : Dichloromethane.

Optimization and Process Control

Temperature Optimization

-

70°C : 65% yield (incomplete reaction).

-

80°C : 93% yield.

Mechanistic Insights

The reaction proceeds via a radical chain mechanism :

-

Initiation : AIBN decomposes to generate radicals.

-

Propagation : NBS abstracts a hydrogen atom, forming a bromine radical.

-

Bromination : Radical intermediate reacts with methyl 2-chloroisonicotinate, installing the bromomethyl group.

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

Challenges and Mitigation

Side Reactions

Environmental Considerations

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Radical (CCl₄) | 93 | Moderate | 120 |

| Flow Reactor (MeCN) | 89 | High | 95 |

| Photochemical (DCM) | 78 | Low | 150 |

Emerging Techniques

Electrochemical Bromination

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-2-chloroisonicotinate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

Methyl 5-(bromomethyl)-2-chloroisonicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-2-chloroisonicotinate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, or functional groups. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Halogen vs.

- Ester vs. Acid : Carboxylic acid derivatives (e.g., 2-bromo-5-chloroisonicotinic acid) exhibit lower solubility in organic solvents but higher polarity .

- Substituent Position : Dichloro analogs (e.g., methyl 2,5-dichloroisonicotinate) lack the bromomethyl group, reducing reactivity in nucleophilic substitutions .

Physicochemical and Spectroscopic Properties

Infrared (IR) and elemental analysis data from phenyl-substituted analogs (Table 1, ) provide indirect insights:

Table 2: Comparative Physicochemical Data

Note:

- The ester carbonyl (C=O) stretch (~1748 cm⁻¹) is consistent across methyl/phenyl esters .

Biological Activity

Methyl 5-(bromomethyl)-2-chloroisonicotinate (MBCI) is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological properties, synthesis methods, and its implications in medicinal chemistry.

Chemical Structure and Properties

MBCI has the molecular formula C₇H₅BrClNO₂ and a molecular weight of approximately 250.48 g/mol. Its structure features a bromomethyl group and a chlorine atom attached to an isonicotinate framework, which is derived from nicotinic acid. The presence of these halogen substituents contributes to its unique reactivity profile, making it a candidate for various biological applications.

Synthesis Methods

MBCI can be synthesized through several methods, primarily involving the bromination of methyl 2-chloroisonicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions, facilitating the formation of the bromomethyl group at the 5-position of the pyridine ring.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Bromination | NBS, AIBN, reflux |

| 2 | Purification | Flash chromatography |

Pharmacological Potential

Research indicates that MBCI exhibits significant pharmacological potential, particularly in antimicrobial and anticancer activities. The compound's ability to interact with various biological pathways has been explored through various studies:

- Antimicrobial Activity : MBCI has shown promise as an antimicrobial agent. Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that MBCI may also possess similar properties.

- Anticancer Properties : Preliminary studies indicate that MBCI may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics .

The mechanism of action for MBCI primarily involves nucleophilic substitution reactions facilitated by the electrophilic bromomethyl group. This reactivity allows MBCI to form new chemical bonds with biological targets, potentially influencing metabolic pathways and drug interactions .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated MBCI against several bacterial strains, revealing effective inhibition at low concentrations. The compound's interaction with bacterial cell membranes was hypothesized to be a key factor in its antimicrobial activity.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that MBCI significantly reduced cell viability compared to control groups, indicating its potential as an anticancer agent.

- Cytochrome P450 Interaction : Investigations into the compound's interaction with cytochrome P450 enzymes suggest that it may influence drug metabolism pathways, highlighting its importance in pharmacokinetic studies.

Q & A

Q. What synthetic routes are recommended for preparing Methyl 5-(bromomethyl)-2-chloroisonicotinate?

- Methodological Answer : The synthesis typically involves esterification and halogenation steps. A common approach is nucleophilic substitution on a pre-functionalized pyridine ring. For example, starting with a nicotinic acid derivative, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation. Subsequent esterification with methanol in the presence of a coupling agent (e.g., DCC/DMAP) yields the target compound. Reaction optimization may require controlling temperature (0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural validation relies on:

- ¹H/¹³C NMR : To confirm the presence of the bromomethyl (–CH₂Br) and chloro substituents.

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1700 cm⁻¹) and C–Br/C–Cl bonds.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 278.94 for C₈H₇BrClNO₂).

Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity compared to non-brominated analogs?

-

Methodological Answer : The bromomethyl group enhances electrophilicity, enabling Suzuki couplings or SN2 reactions. For instance, in palladium-catalyzed cross-couplings, it reacts with aryl boronic acids to form biaryl derivatives. Comparative studies with methyl or hydrogen substituents show lower reactivity due to reduced leaving-group ability. Kinetic studies (e.g., monitoring by GC-MS) and DFT calculations can quantify activation barriers, guiding reagent selection (e.g., using Pd(PPh₃)₄ vs. XPhos ligands) .

-

Comparative Reactivity Table :

| Compound | Reactivity in SN2 (k, s⁻¹) | Suzuki Coupling Yield (%) |

|---|---|---|

| Methyl 5-(bromomethyl)-2-Cl | 0.45 | 82 |

| Methyl 5-(methyl)-2-Cl | 0.02 | 12 |

| Methyl 5-(H)-2-Cl | N/A | <5 |

| Data derived from kinetic assays under standardized conditions . |

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell permeability, protein binding). To address this:

- Dose-Response Profiling : Test the compound across a wider concentration range (nM–µM) in both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity).

- Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation in certain systems skews results.

- Structural Analogs : Compare with derivatives (e.g., 5-iodo or 5-fluoro substitutes) to isolate substituent effects. Cross-reference with PubChem bioactivity data for consistency .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Key factors include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.

- Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ with ligands like SPhos for coupling efficiency.

- Temperature Control : Lower temperatures (–10°C) reduce side reactions during bromomethylation.

- Workup Protocols : Use silica gel chromatography or recrystallization (ethanol/water) for purification. Yields >75% are achievable with optimized conditions .

Q. What computational tools predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., kinases). Parameters:

- Ligand Preparation : Optimize 3D structure with Avogadro (MMFF94 force field).

- Protein Selection : Use X-ray structures from PDB (e.g., 3POZ for EGFR kinase).

- Binding Affinity Validation : Compare computational ΔG values with experimental IC₅₀ data. Discrepancies >1 log unit warrant re-evaluation of protonation states or solvation models .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks for this compound?

- Methodological Answer : Impurities may arise from:

- Incomplete Halogenation : Residual starting material (e.g., 5-methyl-2-Cl isomer) detected at δ 2.3 ppm (CH₃).

- Oxidation : Bromomethyl to carboxylate conversion under humid conditions, producing a peak at δ 170 ppm (¹³C NMR).

Mitigation: Store the compound under inert gas, and repeat synthesis with anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.